Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI)
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Overview
Description
Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI) is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into the reactor and collecting the product as it is formed . The use of continuous flow reactors also helps to improve the safety and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI) can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the rings. They have similar biological activities but may vary in potency and selectivity.
Thiazole derivatives: These compounds contain only the thiazole ring and lack the imidazole ring. They have a different range of biological activities and applications.
Imidazole derivatives: These compounds contain only the imidazole ring and lack the thiazole ring.
Properties
CAS No. |
157459-68-2 |
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Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate |
InChI |
InChI=1S/C8H10N2O2S/c1-2-12-7(11)6-5-10-3-4-13-8(10)9-6/h5H,2-4H2,1H3 |
InChI Key |
DCNDODRWJORREI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN2CCSC2=N1 |
Canonical SMILES |
CCOC(=O)C1=CN2CCSC2=N1 |
Synonyms |
Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI) |
Origin of Product |
United States |
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